Cas no 1784306-12-2 (methyl 3-formylcyclobutanecarboxylate)

methyl 3-formylcyclobutanecarboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-formylcyclobutane-1-carboxylate
- 3-Formyl-cyclobutanecarboxylic acid methyl ester
- Cyclobutanecarboxylic acid, 3-formyl-, methyl ester
- Benzenesulfonylchloride,5-chloro-2-methoxy-8-methyl-
- methyl 3-formylcyclobutanecarboxylate
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- MDL: MFCD28404564
- インチ: 1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3
- InChIKey: LGQLZBUFWUZWAF-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)CC(C=O)C1
methyl 3-formylcyclobutanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-1G |
methyl 3-formylcyclobutanecarboxylate |
1784306-12-2 | 95% | 1g |
¥ 2,877.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1129293-1g |
3-Formyl-cyclobutanecarboxylic acid methyl ester |
1784306-12-2 | 95% | 1g |
$1765 | 2024-07-28 | |
1PlusChem | 1P020MNU-100mg |
methyl 3-formylcyclobutane-1-carboxylate |
1784306-12-2 | 95% | 100mg |
$252.00 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-500.0mg |
methyl 3-formylcyclobutanecarboxylate |
1784306-12-2 | 95% | 500.0mg |
¥1920.0000 | 2024-07-24 | |
eNovation Chemicals LLC | Y1129293-500mg |
3-Formyl-cyclobutanecarboxylic acid methyl ester |
1784306-12-2 | 95% | 500mg |
$940 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0814-5g |
3-Formyl-cyclobutanecarboxylic acid methyl ester |
1784306-12-2 | 95% | 5g |
¥51414.37 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-250mg |
methyl 3-formylcyclobutanecarboxylate |
1784306-12-2 | 95% | 250mg |
¥1148.0 | 2024-04-23 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0814-500mg |
3-Formyl-cyclobutanecarboxylic acid methyl ester |
1784306-12-2 | 95% | 500mg |
¥7344.91 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-1g |
methyl 3-formylcyclobutanecarboxylate |
1784306-12-2 | 95% | 1g |
¥2877.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-100mg |
methyl 3-formylcyclobutanecarboxylate |
1784306-12-2 | 95% | 100mg |
¥864.0 | 2024-04-23 |
methyl 3-formylcyclobutanecarboxylate 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
methyl 3-formylcyclobutanecarboxylateに関する追加情報
Recent Advances in the Application of Methyl 3-Formylcyclobutanecarboxylate (CAS: 1784306-12-2) in Chemical Biology and Pharmaceutical Research
Methyl 3-formylcyclobutanecarboxylate (CAS: 1784306-12-2) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. Recent studies highlight its potential in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and small-molecule probes. The cyclobutane ring system, combined with the reactive aldehyde and ester functionalities, offers multiple sites for selective modifications, making this compound a valuable scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 3-formylcyclobutanecarboxylate as a key intermediate in the synthesis of cyclobutane-based protease inhibitors. Researchers successfully incorporated this scaffold into a series of compounds targeting the SARS-CoV-2 main protease (Mpro), achieving nanomolar inhibitory activity. The study emphasized the compound's role in enhancing binding affinity through optimal positioning of pharmacophores within the enzyme's active site.
In parallel research, methyl 3-formylcyclobutanecarboxylate has been employed in the development of covalent inhibitors. A recent ACS Chemical Biology publication (2024) detailed its use in creating electrophilic fragments that selectively modify cysteine residues in target proteins. This approach has shown promise in targeting previously "undruggable" proteins, particularly in oncology and inflammatory diseases.
The compound's synthetic utility extends to bioconjugation applications. A 2024 Bioconjugate Chemistry report described its use in constructing stable linker systems for antibody-drug conjugates (ADCs). The cyclobutane core provided improved metabolic stability compared to linear linkers, while the formyl group enabled efficient conjugation to antibody lysine residues under mild conditions.
From a safety and pharmacokinetic perspective, recent preclinical studies (2023-2024) have investigated the metabolic fate of methyl 3-formylcyclobutanecarboxylate-derived compounds. These studies revealed favorable metabolic stability profiles, with the cyclobutane ring demonstrating resistance to oxidative metabolism in liver microsome assays. However, researchers note that the ester functionality may require prodrug strategies or modification to optimize oral bioavailability in some applications.
Looking forward, methyl 3-formylcyclobutanecarboxylate continues to attract attention for its potential in fragment-based drug discovery and chemical biology tool development. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, recognizing its value in exploring novel chemical space. Ongoing research is expected to further elucidate its applications in targeted protein degradation and covalent drug discovery paradigms.
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